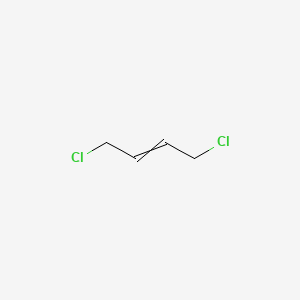

trans-1,4-Dichloro-2-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-1,4-Dichloro-2-butene is an organochlorine compound with the molecular formula C₄H₆Cl₂. It exists in both cis and trans isomeric forms. This compound is a colorless liquid with a characteristic chlorinated odor and is primarily used as an intermediate in the synthesis of other chemicals .

Méthodes De Préparation

trans-1,4-Dichloro-2-butene can be synthesized through the chlorination of butadiene. The process involves the addition of chlorine to butadiene, resulting in a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. The mixture is then isomerized to 3,4-dichlorobut-1-ene by heating in the presence of a catalyst at temperatures ranging from 60 to 120°C . Industrial production methods typically involve liquid- or vapor-phase chlorination of butadiene .

Analyse Des Réactions Chimiques

Chlorination to Meso-1,2,3,4-Tetrachlorobutane

DCB undergoes stereospecific chlorination to form meso-1,2,3,4-tetrachlorobutane, a precursor for 2,3-dichloro-1,3-butadiene (chloroprene). This reaction requires:

-

Catalysts : Quaternary ammonium/phosphonium chlorides (e.g., methyltri(C₈–C₁₀ alkyl)ammonium chloride) at concentrations of 1–100 × 10⁻⁶ g·formula weight/kg .

-

Oxygen (≥1 mmHg partial pressure) to inhibit free-radical byproducts .

Key Findings :

| Catalyst | Solvent | Temp. (°C) | Conversion (%) | Meso:dl Ratio | Yield (%) |

|---|---|---|---|---|---|

| Aliquat 336 | CCl₄ | 5 | >99 | 90:10 | 99 |

| None¹ | None | 70–75 | 97.5 | 90:10 | ~100 |

| Tertiary amine HCl | CCl₄ | 50 | 40 | 95.6:4.4 | ~100 |

¹Reaction without solvent required higher temperatures but achieved near-theoretical yields.

Mechanism :

-

Chloride ions stabilize transition states, favoring anti-addition of Cl₂ across the double bond.

-

Oxygen suppresses radical pathways, reducing substitution byproducts .

Pyrolytic Dehydrochlorination

DCB serves as an intermediate in chloroprene production via thermal dehydrochlorination. While specific DCB pyrolysis data is limited, its derivative (meso-1,2,3,4-tetrachlorobutane) undergoes elimination at 200–300°C to form chloroprene .

Hydrolysis and Environmental Degradation

DCB hydrolyzes slowly in water but reacts rapidly in acetone-water mixtures (1:1):

-

Products : Likely 1,4-dichloro-2-butene oxide or diols, though full pathways remain uncharacterized .

Byproduct Formation in Industrial Processes

DCB is a byproduct during butadiene chlorination. Industrial workflows often retain it for downstream use due to equilibrium dynamics with 3,4-dichloro-1-butene .

Applications De Recherche Scientifique

Chemical Synthesis

1. Synthesis of Intermediates:

trans-1,4-Dichloro-2-butene serves as an important starting material in the synthesis of various chemical intermediates:

- Tetrahydrofuran: It is used in the production of trans-tetrahydrofuran, which is a building block for various polymers and pharmaceuticals .

- Swainsonine: This compound is synthesized from this compound and is significant for its biological activity as an alkaloid .

2. Chlorination Reactions:

A notable application of this compound is its chlorination to produce meso-1,2,3,4-tetrachlorobutane. This process achieves high yields under optimized conditions, making it a valuable reaction in synthetic organic chemistry .

Industrial Applications

1. Production of Chloroprene:

this compound is utilized as an intermediate in the manufacture of chloroprene, which is essential for producing neoprene rubber. Neoprene has applications in automotive parts, adhesives, and coatings due to its durability and resistance to degradation .

2. Synthesis of Adiponitrile:

It also plays a role in the production of adiponitrile, a precursor for nylon synthesis. This application underscores its importance in the polymer industry .

Medicinal Chemistry

1. Antitumor Activity:

Recent studies have explored the potential antitumor effects of compounds related to this compound. For instance, formulations combining this compound derivatives with nanoparticles have shown promise in enhancing the delivery and efficacy of chemotherapeutic agents against glioblastoma cell lines (U87MG) in vitro .

Case Studies

Mécanisme D'action

The mechanism of action of trans-1,4-Dichloro-2-butene involves its reactivity with nucleophiles due to the presence of electron-withdrawing chlorine atoms. This reactivity facilitates various substitution and addition reactions. The molecular targets and pathways involved include the formation of carbon-chlorine bonds and the generation of reactive intermediates that can further react to form desired products .

Comparaison Avec Des Composés Similaires

trans-1,4-Dichloro-2-butene can be compared with other similar compounds such as:

3,4-Dichlorobut-1-ene: Another isomer formed during the chlorination of butadiene.

1,4-Dibromo-2-butene: A brominated analog that undergoes similar reactions but with different reactivity due to the presence of bromine atoms.

This compound (cis): The cis isomer of this compound, which has different physical and chemical properties compared to the trans isomer.

The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of products through different chemical reactions.

Propriétés

Formule moléculaire |

C4H6Cl2 |

|---|---|

Poids moléculaire |

124.99 g/mol |

Nom IUPAC |

1,4-dichlorobut-2-ene |

InChI |

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2 |

Clé InChI |

FQDIANVAWVHZIR-UHFFFAOYSA-N |

SMILES canonique |

C(C=CCCl)Cl |

Point d'ébullition |

313 °F at 760 mmHg (USCG, 1999) 158 °C |

Color/Form |

Colorless liquid |

Densité |

1.112 at 68 °F (USCG, 1999) 1.1858 Density: 1.183 (technical grade mixture) of cis and trans isomers. |

melting_point |

-54 °F (USCG, 1999) 3.5 °C |

Description physique |

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals. Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS] |

Solubilité |

Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol. Soluble in ether. Water solubility = 580 mg/l at 25 °C |

Pression de vapeur |

3.0 [mmHg] Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture 3 mm Hg @ 25 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.